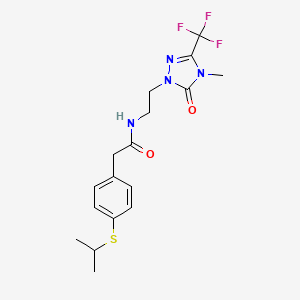

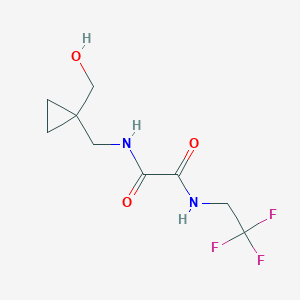

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a novel compound that has been synthesized in recent years. It is a potential drug candidate that has shown promising results in scientific research.

Scientific Research Applications

Parallel Synthesis in Organic Chemistry

- Development of Parallel Synthesis Methods : A study by Bogolubsky et al. (2016) discusses the use of 2,2,2‐trifluoroethyl oxalates in the one-pot parallel synthesis of hindered aliphatic oxamides. This method was validated on a set of oxamides, derived mainly from hindered primary and secondary aliphatic amines, demonstrating high overall success rates in moderate yields.

Medicinal Chemistry and Pharmacology

- Polyamine Analogue in Antitumor Agents : Ha et al. (1997) explored a polyamine analogue, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), representing a new class of antitumor agents. The study, published in the Proceedings of the National Academy of Sciences of the United States of America, suggests that CPENSpm induces programmed cell death in sensitive cells, potentially providing a basis for differential sensitivity to this class of antineoplastic agents.

Synthesis Techniques

- Innovative Synthetic Approaches : Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, discussed in RSC Advances, provides a new formula for both anthranilic acid derivatives and oxalamides.

Crystal Structure Analysis

- Crystal Structure Studies : The work by Štefanić et al. (2004) in Acta Crystallographica details the twinned crystal structure of rac-(R,R)-N,N'-oxalyldivalinol, where the hydrogen-bonding pattern forms a one-dimensional chain through N-H...O hydrogen bonds.

Antibacterial Agents

- Quinolone Antibacterials : Domagala et al. (1988) synthesized a series of compounds related to N1-substituted quinolone antibacterials, as detailed in Journal of Medicinal Chemistry. The study established correlations between DNA gyrase inhibition and antibacterial potency.

Materials Science

- Ionic Liquids and Modeling : Freitas et al. (2020) explored hydrophilic bistriflimide-based ionic liquids for applications in sustainable and green chemistry. The study, found in Journal of Molecular Liquids, provides an in-depth analysis at a molecular level of increased hydrophilicity in these ionic liquids.

properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N2O3/c10-9(11,12)4-14-7(17)6(16)13-3-8(5-15)1-2-8/h15H,1-5H2,(H,13,16)(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHCLVHXMFERPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCC(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

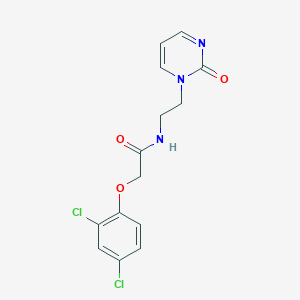

![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)

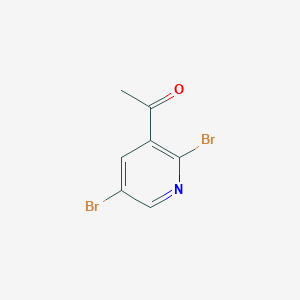

![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)

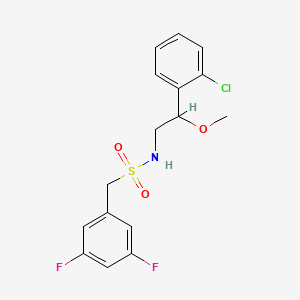

![2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2407737.png)

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)

![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)